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molecular formula C8H8F2O2 B8427657 2,4-Difluoro-6-(2-hydroxyethyl)phenol

2,4-Difluoro-6-(2-hydroxyethyl)phenol

Cat. No. B8427657
M. Wt: 174.14 g/mol
InChI Key: YZTDQHBZORHERE-UHFFFAOYSA-N
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Patent
US09273067B2

Procedure details

To a solution of 2-(3,5-difluoro-2-methoxyphenyl)ethanol (850 mg, 4.52 mmol) in DCM (30 mL) at 0° C. was added 1M BBr3 (13.55 mL, 13.55 mmol) solution. The resulting mixture was slowly warmed to room temp and stir for 3 h. water (dropwise) was then added and after the bubbling stops mixture was diluted with DCM and washed with water, dried (Na2SO4), filtered and concentrated. The residue was then purified by Biotage (5-50%, EtOAc/hexane) to afford 2,4-difluoro-6-(2-hydroxyethyl)phenol (450 mg, 2.58 mmol, 57.2% yield) as clear viscous oil. 1H NMR (400 MHz, CDCl3) δ 7.14 (br. s., 1H), 6.80-6.73 (m, 1H), 6.66 (dt, J=8.8, 2.4 Hz, 1H), 4.01-3.95 (m, 2H), 2.93 (t, J=5.5 Hz, 2H), 2.32 (br. s., 1H).
Quantity
850 mg
Type
reactant
Reaction Step One
Name
Quantity
13.55 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([O:12]C)=[C:4]([CH2:9][CH2:10][OH:11])[CH:5]=[C:6]([F:8])[CH:7]=1.B(Br)(Br)Br.O>C(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([CH2:9][CH2:10][OH:11])[C:3]=1[OH:12]

Inputs

Step One
Name
Quantity
850 mg
Type
reactant
Smiles
FC=1C(=C(C=C(C1)F)CCO)OC
Name
Quantity
13.55 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was then purified by Biotage (5-50%, EtOAc/hexane)

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=CC(=C1)F)CCO)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 2.58 mmol
AMOUNT: MASS 450 mg
YIELD: PERCENTYIELD 57.2%
YIELD: CALCULATEDPERCENTYIELD 57.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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